molecular formula C24H28N6O2 B10937009 N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1174879-41-4

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10937009
CAS No.: 1174879-41-4
M. Wt: 432.5 g/mol
InChI Key: HZYBSOFBBIMSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-b]pyridine family, a class of nitrogen-containing heterocycles renowned for diverse biological activities, including anticancer, antioxidant, and kinase inhibition properties . The structure features a pyrazolo[3,4-b]pyridine core substituted at the 1-position with a 4-methoxyphenyl group, at the 3- and 6-positions with methyl groups, and at the 4-position with a carboxamide moiety. The carboxamide side chain is further modified with a propan-2-yl group bearing a 1,3-dimethyl-1H-pyrazol-4-yl substituent. This substitution pattern is hypothesized to enhance binding affinity to kinase ATP pockets (via the methoxy group’s hydrogen-bonding capacity) and improve pharmacokinetic properties (e.g., solubility and metabolic stability) .

Properties

CAS No.

1174879-41-4

Molecular Formula

C24H28N6O2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[1-(1,3-dimethylpyrazol-4-yl)propan-2-yl]-1-(4-methoxyphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O2/c1-14(11-18-13-29(5)27-16(18)3)26-24(31)21-12-15(2)25-23-22(21)17(4)28-30(23)19-7-9-20(32-6)10-8-19/h7-10,12-14H,11H2,1-6H3,(H,26,31)

InChI Key

HZYBSOFBBIMSDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)NC(C)CC4=CN(N=C4C)C

Origin of Product

United States

Preparation Methods

Route A: Direct Cyclocarbonylation

Attempts to combine pyrazole ring formation with aminocarbonylation in one pot resulted in <30% yield due to competing decomposition pathways.

Route B: Late-Stage Methylation

Industrial Scalability Considerations

For large-scale production (>1 kg), the following modifications are recommended:

  • Replace COware® with a continuous-flow CO delivery system to enhance safety and reproducibility.

  • Substitute Pd(OAc)₂ with a heterogeneous Pd/C catalyst (0.5 mol%) to reduce metal leaching.

  • Optimize solvent recovery via distillation to minimize waste.

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and pyridine derivatives exhibit significant anticancer properties. N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has shown promise in inhibiting tumor growth through various mechanisms:

  • Mechanism of Action : The compound may interfere with cellular signaling pathways that promote cancer cell proliferation. Studies have indicated that similar compounds can inhibit kinases involved in cancer progression .

Anti-inflammatory Effects

The pyrazolo[3,4-b]pyridine structure is associated with anti-inflammatory activities. Compounds of this class have been reported to modulate inflammatory pathways, potentially providing relief from conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective effects. Pyrazole derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through reactions involving hydrazine derivatives and carbonyl compounds.
  • Introduction of the Propan-2-Yl Group : This step often utilizes alkylation reactions.
  • Functionalization with Methoxyphenyl Moiety : This involves coupling reactions that enhance the biological activity of the final product.

Case Studies

Several case studies illustrate the successful application of similar compounds in clinical settings:

  • A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives significantly inhibited tumor growth in xenograft models .

Mechanism of Action

The mechanism of action of N4-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues are categorized based on core modifications and substituent variations (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison with Analogues

Compound Name/ID Core Structure Key Substituents Biological Activity Key Findings Reference
Target Compound Pyrazolo[3,4-b]pyridine 4-Methoxyphenyl, propan-2-yl-dimethylpyrazol, carboxamide Anticancer (inferred) Hypothesized CDK inhibition; methoxy group enhances H-bonding -
N-[4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 4-Chloro-3,5-dimethylpyrazolyl, ethyl, carboxamide Undisclosed Structural similarity; chloro group may improve lipophilicity
6-Cyclopropyl-N-(3,5-dichloropyridin-2-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (938022-23-2) Pyrazolo[3,4-b]pyridine Cyclopropyl, dichloropyridyl, carboxamide Anticancer (CDK inhibition) Potent CDK9 inhibition; dichloropyridyl enhances target selectivity
9a (4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine) Pyrazolo[3,4-b]pyridine 4-Methoxyphenyl, aryl groups Anticancer (HeLa, MCF7, HCT-116) IC₅₀ = 1.2–3.8 µM; induces apoptosis via CDK2/CDK9 inhibition
Antioxidant pyrazolo[3,4-b]pyridines (triazole/oxadiazole derivatives) Pyrazolo[3,4-b]pyridine Triazole, oxadiazole, alkyl groups Antioxidant EC₅₀ = 12–45 µM; radical scavenging via heterocyclic NH groups
Key Observations

Methoxy Substitution : The 4-methoxyphenyl group in the target compound and 9a derivatives is critical for hydrogen bonding with kinase ATP pockets, mirroring strategies in dinaciclib (a CDK inhibitor) .

Carboxamide Side Chains : Analogues with carboxamide groups (e.g., 938022-23-2) exhibit improved target binding and solubility compared to ester or nitrile derivatives .

Biological Activity : While the target compound lacks explicit activity data, structurally similar pyrazolo[3,4-b]pyridines show IC₅₀ values in the low micromolar range against cancer cells .

Metabolic Stability : The 1,3-dimethylpyrazolyl substituent in the target compound may reduce oxidative metabolism compared to unsubstituted pyrazole analogues .

Biological Activity

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention for its potential biological activities, particularly in cancer research. Its structural features, including a pyrazole ring and a methoxyphenyl substituent, contribute to its pharmacological properties.

The molecular formula of this compound is C24H28N6O2, with a molecular weight of 432.5 g/mol. The compound exhibits several physicochemical properties that are significant for its biological activity:

PropertyValue
Molecular Weight432.5 g/mol
LogP2.9006
Polar Surface Area70.344 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

This compound functions primarily as an enzyme inhibitor , targeting specific kinases involved in cellular signaling pathways. The inhibition of these kinases can lead to the induction of apoptosis in cancer cells, suggesting its potential as an anticancer agent. Notably, it has been shown to inhibit Aurora kinases and FLT3 kinase, which are crucial in various cancer types.

Anticancer Properties

Research indicates that this compound exhibits significant activity against various cancer cell lines:

  • Aurora Kinase Inhibition : This compound has demonstrated potent inhibition against Aurora-A and Aurora-B kinases with KdK_d values of 7.5 nM and 48 nM respectively. These kinases are essential for mitosis and their dysregulation is often linked to cancer progression .
  • FLT3 Kinase Inhibition : It also inhibits FLT3 kinase with a KdK_d of 6.2 nM and shows effectiveness against FLT3 mutants associated with acute myeloid leukemia (AML), which is critical given the poor prognosis linked to these mutations .

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes that play roles in cancer cell proliferation and survival:

Enzyme TargetInhibition Activity
Aurora-AKd=7.5 nMK_d=7.5\text{ nM}
Aurora-BKd=48 nMK_d=48\text{ nM}
FLT3Kd=6.2 nMK_d=6.2\text{ nM}
FLT3 (mutant)Kd=1438 nMK_d=14-38\text{ nM}

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in various cancer cell lines, indicating its potential as a therapeutic agent .
  • Kinase Selectivity : A comparative analysis highlighted the selectivity of this compound towards specific kinases over others, suggesting a favorable profile for targeted therapy in oncology .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:
Synthesis optimization requires systematic parameter adjustments:

  • Catalysts and Reagents: Copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) enhance coupling efficiency in heterocyclic systems, as seen in analogous pyrazole syntheses .
  • Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve solubility of intermediates, while dichloromethane (DCM) aids in extraction .
  • Temperature and Time: Reactions at 35°C for 48 hours balance yield and side-product formation .
  • Chromatography: Gradient elution (e.g., ethyl acetate/hexane 0–100%) achieves >95% purity .

Basic: Which spectroscopic and analytical techniques confirm the compound’s structural integrity?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR: Assign proton environments (e.g., δ 8.87 for pyridinyl protons) and carbon shifts (e.g., 215 [M+H]+ in HRMS) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (±1 ppm accuracy) .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., 3298 cm⁻¹ for N-H stretching) .
  • HPLC: Monitors purity (>98% by area under the curve) .

Advanced: How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:
Contradictions arise from assay variability or structural nuances. Strategies include:

  • Comparative Bioassays: Test the compound alongside analogs (e.g., 4-methoxyphenyl vs. dichlorophenyl derivatives) under standardized conditions .
  • Structure-Activity Relationship (SAR) Analysis: Correlate substituent effects (e.g., 3,6-dimethyl groups) with activity trends .
  • Crystallography: Resolve steric/electronic contributions using X-ray structures (e.g., dihedral angles in pyrazole-pyridine systems) .

Advanced: What strategies enhance pharmacological properties via pyrazole-ring modifications?

Methodological Answer:
Targeted modifications focus on:

  • Substituent Introduction: Replace methyl groups with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate lipophilicity .
  • Multi-Step Functionalization: Use Sonogashira coupling or Buchwald-Hartwig amination to install bioisosteres (e.g., tetrazoles for carboxylates) .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .

Advanced: How can computational methods elucidate reaction mechanisms in the synthesis?

Methodological Answer:
Computational workflows include:

  • Density Functional Theory (DFT): Model transition states for key steps (e.g., cyclopropane ring formation) .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DMSO vs. ethanol) .
  • Docking Studies: Predict binding interactions of intermediates with catalytic metals (e.g., Cu⁺ in Ullmann couplings) .

Advanced: How do solvent and temperature variations impact regioselectivity in pyrazole functionalization?

Methodological Answer:
Regioselectivity is solvent- and temperature-dependent:

  • Polar Solvents (DMF/DMSO): Stabilize charge-separated intermediates, favoring C-4 substitution .
  • Low Temperatures (0–25°C): Reduce kinetic competition, enhancing selectivity for sterically accessible sites .
  • Catalytic Systems: Pd/ligand combinations (e.g., XPhos) direct coupling to electron-deficient positions .

Advanced: What analytical approaches validate the compound’s stability under physiological conditions?

Methodological Answer:
Stability studies require:

  • Forced Degradation: Expose to pH 1–9 buffers, heat (40–60°C), and light to identify degradation pathways .
  • LC-MS/MS: Track degradation products (e.g., hydrolysis of the carboxamide group) .
  • Circular Dichroism (CD): Monitor conformational changes in solution .

Advanced: How can isotopic labeling aid in metabolic pathway tracing?

Methodological Answer:
Isotope-labeled analogs (¹³C, ¹⁵N) enable:

  • Mass Spectrometry Imaging (MSI): Map tissue distribution .
  • NMR Metabolic Profiling: Identify phase I/II metabolites (e.g., glucuronidation at the methoxyphenyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.